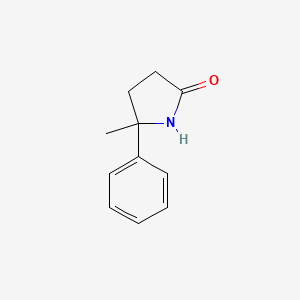
5-Methyl-5-phenylpyrrolidin-2-one
Overview
Description
5-Methyl-5-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Methyl-5-phenylpyrrolidin-2-one consists of a five-membered pyrrolidine ring with a methyl and a phenyl group attached to the same carbon . The InChI code for this compound is 1S/C11H13NO/c1-11(8-7-10(13)12-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
5-Methyl-5-phenylpyrrolidin-2-one is a powder with a melting point of 114-117 degrees Celsius .Scientific Research Applications
Antitumor and Antimicrobial Applications
5-Methyl-5-phenylpyrrolidin-2-one derivatives have been synthesized using microwave-assisted, chemoselective methods. These compounds exhibit significant antitumor and antimicrobial activities. The microwave technique employed in these syntheses offers advantages over conventional thermal heating, including accelerated reactions and eco-friendly conditions without the use of organic or toxic solvents. The biological activity of these compounds has been evaluated and attributed to the presence of a hydroxyl group, heterocyclic motifs, and sulfur in their structures (Azmy et al., 2018) (Azmy et al., 2021).
Bromodomain Inhibitors
N-Methylpyrrolidone, a chemotype structurally similar to 5-Methyl-5-phenylpyrrolidin-2-one, has been explored for its potential as a bromodomain inhibitor. The synthesis of related compounds, including 1-methyl-4-phenylpyrrolidin-2-one, demonstrates their utility in creating structurally complex, chiral molecules that serve as effective inhibitors of bromodomain-containing protein 4. These findings suggest a broader applicability of this class of compounds in medicinal chemistry and drug discovery (Hilton-Proctor et al., 2020).
Synthesis of Chiral Ligands
The compound (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine has been synthesized and found to be an efficient chiral ligand for Cu(II)-catalyzed Henry reactions, offering excellent yields and high levels of enantiocontrol. This development is significant in the field of asymmetric synthesis, highlighting the role of 5-Methyl-5-phenylpyrrolidin-2-one derivatives in the synthesis of complex, chiral compounds (Scharnagel et al., 2014).
Safety and Hazards
The safety information for 5-Methyl-5-phenylpyrrolidin-2-one indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
5-methyl-5-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(8-7-10(13)12-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPZUNZVKFTDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971159 | |
| Record name | 2-Methyl-2-phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-phenylpyrrolidin-2-one | |
CAS RN |
5578-98-3 | |
| Record name | 5-Methyl-5-phenyl-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




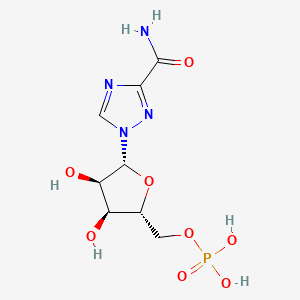
![1-[(6-Chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B1214054.png)
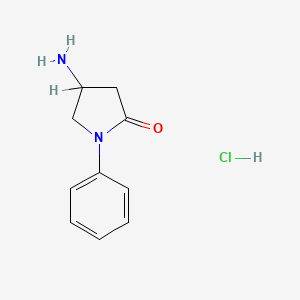
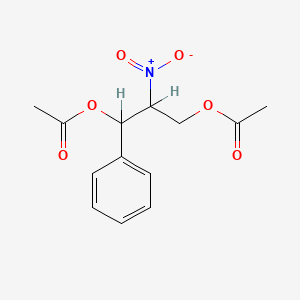
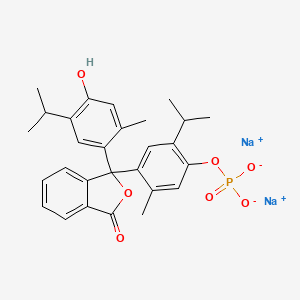

![Bicyclo[3.3.1]nonane](/img/structure/B1214063.png)
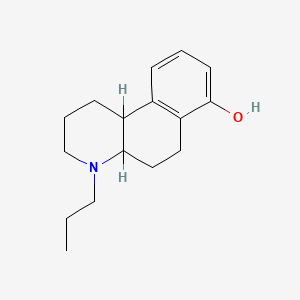
![4-[2-(dipropylamino)ethyl]-1H-indol-6-ol](/img/structure/B1214065.png)
![Bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1214066.png)
![2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine](/img/structure/B1214067.png)
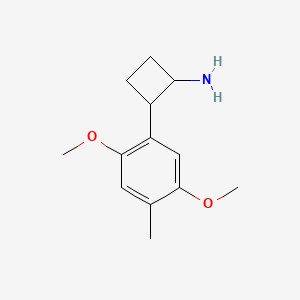
![(2S)-5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]-[2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl]amino]-5-oxopentanoic acid](/img/structure/B1214070.png)